Welcome to the BenchChem Online Store!
molecular formula C9H10N4O3S B8371607 ethyl 4-methyl-2-(5-oxo-1H-1,2,4-triazol-4(5H)-yl)thiazole-5-carboxylate

ethyl 4-methyl-2-(5-oxo-1H-1,2,4-triazol-4(5H)-yl)thiazole-5-carboxylate

Cat. No. B8371607
M. Wt: 254.27 g/mol
InChI Key: BSBGZZSJMDBYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08049016B2

Procedure details

To a 2-neck round bottom flask (1 L) equipped with a mechanical stirrer was added ethyl 2-(hydrazinecarboxamido)-4-methylthiazole-5-carboxylate (42.00 g, 172.00 mmol) in anhydrous triethyl orthoformate (393 mL). The yellow reaction mixture was heated at 95° C. for 2 h, and then cooled to ambient temperature. The precipitate was filtered and washed with cold methanol (100 mL) to afford the title compound as a colourless solid (34.9 g, 80%): mp 165-167° C.; 1H NMR (300 MHz, DMSO-d6) δ 12.94 (br, 1H), 9.09 (s, 1H), 4.64 (t, J=7.1 Hz, 2H), 2.98 (s, 3H), 1.67 (t, J=7.1 Hz, 3H); 13C NMR (75 MHz, DMSO-d6) δ 162.3, 157.1, 154.5, 152.3, 133.6, 118.4, 61.9, 17.7, 14.9; MS (ES+) m/z 255.0 (M+1).
Name
ethyl 2-(hydrazinecarboxamido)-4-methylthiazole-5-carboxylate
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
393 mL
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]([NH:5][C:6]1[S:7][C:8]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:9]([CH3:11])[N:10]=1)=[O:4])[NH2:2].[CH:17](OCC)(OCC)OCC>>[CH3:11][C:9]1[N:10]=[C:6]([N:5]2[C:3](=[O:4])[NH:1][N:2]=[CH:17]2)[S:7][C:8]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
ethyl 2-(hydrazinecarboxamido)-4-methylthiazole-5-carboxylate
Quantity
42 g
Type
reactant
Smiles
N(N)C(=O)NC=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
393 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2-neck round bottom flask (1 L) equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with cold methanol (100 mL)

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)OCC)N1C=NNC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.9 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.